E3 Ligase Ligand-linker Conjugate 104
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Overview
Description
E3 Ligase Ligand-linker Conjugate 104 is a conjugate of an E3 ligase ligand and a linker, consisting of Thalidomide and the corresponding linker . This compound serves as a Cereblon ligand to recruit CRBN protein and acts as a key intermediate for the synthesis of complete Proteolysis Targeting Chimeric Molecules (PROTACs) . PROTACs are heterobifunctional molecules that induce the degradation of target proteins by harnessing the ubiquitin-proteasome system .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of E3 Ligase Ligand-linker Conjugate 104 involves the conjugation of Thalidomide with a suitable linker. The process typically includes the following steps:
Activation of Thalidomide: Thalidomide is activated by reacting with a suitable reagent to introduce a functional group that can react with the linker.
Linker Attachment: The activated Thalidomide is then reacted with the linker under specific conditions, such as the presence of a base like DIPEA in a solvent like DMF at elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated synthesis and purification techniques is common in industrial settings to achieve consistent quality .
Chemical Reactions Analysis
Types of Reactions: E3 Ligase Ligand-linker Conjugate 104 undergoes various chemical reactions, including:
Substitution Reactions: The linker attachment involves nucleophilic substitution reactions where the activated Thalidomide reacts with the linker.
Conjugation Reactions: The formation of the conjugate involves the creation of a covalent bond between Thalidomide and the linker.
Common Reagents and Conditions:
Reagents: Thalidomide, linkers, bases like DIPEA, solvents like DMF.
Conditions: Elevated temperatures, inert atmosphere to prevent oxidation.
Major Products: The major product of these reactions is the this compound, which can be further used to synthesize complete PROTAC molecules .
Scientific Research Applications
E3 Ligase Ligand-linker Conjugate 104 has a wide range of scientific research applications:
Mechanism of Action
E3 Ligase Ligand-linker Conjugate 104 exerts its effects by recruiting the CRBN protein, a component of the E3 ubiquitin ligase complex. This recruitment facilitates the ubiquitination of target proteins, marking them for degradation by the proteasome . The molecular targets and pathways involved include the ubiquitin-proteasome system, which plays a crucial role in protein homeostasis and regulation .
Comparison with Similar Compounds
Von Hippel-Lindau (VHL) Ligand-linker Conjugates: Similar to E3 Ligase Ligand-linker Conjugate 104, these conjugates also serve as intermediates for PROTAC synthesis but use VHL as the E3 ligase ligand.
MDM2 Ligand-linker Conjugates: These conjugates use MDM2 as the E3 ligase ligand and are used in the synthesis of PROTACs targeting different proteins.
Uniqueness: this compound is unique due to its use of Thalidomide as the E3 ligase ligand, which specifically recruits the CRBN protein. This specificity allows for targeted degradation of proteins that interact with CRBN, making it a valuable tool in both research and therapeutic applications .
Properties
Molecular Formula |
C33H45N5O7 |
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Molecular Weight |
623.7 g/mol |
IUPAC Name |
tert-butyl 2-[2-[4-[[7-[2-[(3S)-2,6-dioxopiperidin-3-yl]-1,3-dioxoisoindol-5-yl]-2,7-diazaspiro[3.4]octan-2-yl]methyl]piperidin-1-yl]ethoxy]acetate |
InChI |
InChI=1S/C33H45N5O7/c1-32(2,3)45-28(40)18-44-15-14-35-11-8-22(9-12-35)17-36-19-33(20-36)10-13-37(21-33)23-4-5-24-25(16-23)31(43)38(30(24)42)26-6-7-27(39)34-29(26)41/h4-5,16,22,26H,6-15,17-21H2,1-3H3,(H,34,39,41)/t26-/m0/s1 |
InChI Key |
ITFIOHXKPVJFMZ-SANMLTNESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)COCCN1CCC(CC1)CN2CC3(C2)CCN(C3)C4=CC5=C(C=C4)C(=O)N(C5=O)[C@H]6CCC(=O)NC6=O |
Canonical SMILES |
CC(C)(C)OC(=O)COCCN1CCC(CC1)CN2CC3(C2)CCN(C3)C4=CC5=C(C=C4)C(=O)N(C5=O)C6CCC(=O)NC6=O |
Origin of Product |
United States |
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